Cas no 93221-48-8 (2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)-)
![2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)- structure](https://nl.kuujia.com/scimg/cas/93221-48-8x500.png)
93221-48-8 structure
Productnaam:2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)-
2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)-
- Levobetaxolol
- (S)-(-)-Betaxolol
- (S)-Betaxolol
- (S)-1-[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol
- (2S)-1-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-3-(propan-2-ylamino)propan-2-ol
- BDBM25752
- Betaxolol, (s)-
- 75O9XHA4TU
- 93221-48-8
- (2S)-1-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol
- (-)-Betaxolol
- AB01566926_01
- 2-Propanol, 1-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)-3-((1-methylethyl)amino)-, (2S)-
- SCHEMBL23532
- HY-121166
- AC-30590
- UNII-75O9XHA4TU
- DB09351
- [(2S)-3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl](propan-2-yl)amine
- NCGC00386278-01
- DTXSID30239341
- (S)-1-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)-3-(isopropylamino)propan-2-ol
- Levobetaxolol [INN]
- levobetaxololum
- (2S)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol
- Q6535758
- GTPL8035
- AKOS005568173
- CHEBI:59254
- EN300-18563034
- (S)-Betaxolol hydrochloride;AL-1577A
- CHEMBL1201274
- (S)-1-(isopropylamino)-3-[p-(cyclopropylmethoxyethyl)phenoxy]-2-propanol
- NS00098733
- LEVOBETAXOLOL [WHO-DD]
- DTXCID50161832
- BRD-K43883465-003-01-5
- STK636241
- (S)-1-(isopropylamino)-3-(p-(cyclopropylmethoxyethyl)phenoxy)-2-propanol
-
- Inchi: InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3/t17-/m0/s1
- InChI-sleutel: NWIUTZDMDHAVTP-KRWDZBQOSA-N
- LACHT: CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O
Berekende eigenschappen
- Exacte massa: 307.215
- Monoisotopische massa: 307.215
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 11
- Complexiteit: 286
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.8
- Topologisch pooloppervlak: 50.7A^2
Experimentele eigenschappen
- Dichtheid: 1.067
- Smeltpunt: 71-72 ºC
- Kookpunt: 448°C at 760 mmHg
- Vlampunt: 224.7°C
- Brekindex: 1.529
- PSA: 50.72000
- LogboekP: 2.78430
2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18563034-0.05g |
93221-48-8 | 0.05g |
$636.0 | 2023-09-18 |
2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)- Gerelateerde literatuur
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Sayed Mehdi Ghoreishi,Mohsen Behpour,Asma Khoobi Anal. Methods 2012 4 2475
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Subir Chatterjee,Prashant Upadhyay,Manjul Mishra,Srividya M.,M. R. Akshara,Kamali N.,Zahra Sifat Zaidi,Sayeda F. Iqbal,Santosh K. Misra RSC Adv. 2020 10 36751
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Ci Wu,Xingshuang Ning,Xi Chen,Junfeng Ma,Qun Zhao,Li Zhao,Guozhi Zhu,Song Shi RSC Adv. 2021 11 28925
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Srividya Gorantla,Vamshi Krishna Rapalli,Tejashree Waghule,Prem Prakash Singh,Sunil Kumar Dubey,Ranendra N. Saha,Gautam Singhvi RSC Adv. 2020 10 27835
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Mimimorena Seggio,Sara Payamifar,Aurore Fraix,Eszter Kalydi,Petr Kasal,Ovidio Catanzano,Claudia Conte,Fabiana Quaglia,Salvatore Sortino New J. Chem. 2021 45 8449
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